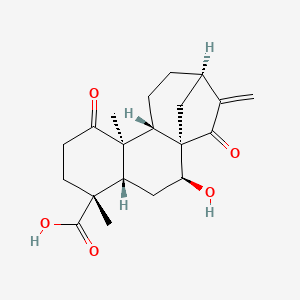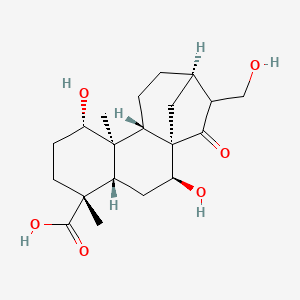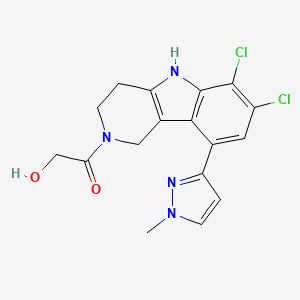![molecular formula C25H31ClN8O B1192829 2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3182571 involves multiple steps, starting with commercially available starting materials. One of the key steps includes the reaction of 2,4,5-trichloropyrimidine with 2-amino-N-methylbenzamide in the presence of diisopropylethylamine and sec-butanol at room temperature for 18 hours . This is followed by the reaction with tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and hydrochloric acid in dioxane at 120°C for 18 hours .
Industrial Production Methods
Industrial production methods for GSK3182571 are not widely documented, but the synthesis typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as flash column chromatography .
Chemical Reactions Analysis
Types of Reactions
GSK3182571 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may yield different reduced forms of GSK3182571.
Scientific Research Applications
GSK3182571 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Chemistry: Studying the effects of kinase inhibition on various chemical reactions and processes.
Biology: Investigating the role of kinases in cellular signaling pathways and their effects on cell growth and differentiation.
Medicine: Exploring the potential therapeutic applications of kinase inhibitors in treating diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting kinases.
Mechanism of Action
GSK3182571 exerts its effects by inhibiting the activity of kinases, which are enzymes that play a crucial role in cellular signaling pathways . By inhibiting these enzymes, GSK3182571 can disrupt various cellular processes, leading to changes in cell growth, differentiation, and survival . The compound binds to the active site of kinases, preventing them from phosphorylating their target proteins .
Comparison with Similar Compounds
GSK3182571 is unique in its ability to inhibit a broad range of kinases, making it a valuable tool in scientific research . Similar compounds include:
Staurosporine: A potent kinase inhibitor with a broad range of targets.
Dasatinib: A kinase inhibitor used in the treatment of certain types of cancer.
Vemurafenib: A kinase inhibitor used in the treatment of melanoma.
Compared to these compounds, GSK3182571 offers a unique profile of kinase inhibition, making it particularly useful for studying the effects of kinase inhibition on various cellular processes .
Properties
Molecular Formula |
C25H31ClN8O |
|---|---|
Molecular Weight |
495.028 |
IUPAC Name |
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C25H31ClN8O/c1-28-24(35)20-5-2-3-6-22(20)31-23-21(26)17-29-25(32-23)30-18-7-9-19(10-8-18)34-15-13-33(14-16-34)12-4-11-27/h2-3,5-10,17H,4,11-16,27H2,1H3,(H,28,35)(H2,29,30,31,32) |
InChI Key |
UJADJYISGUHANC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK3182571; GSK-3182571; GSK 3182571 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







